molecular formula C34H48N2O7 B217465 Trienomycin C CAS No. 100662-00-8

Trienomycin C

Cat. No.: B217465
CAS No.: 100662-00-8
M. Wt: 596.8 g/mol
InChI Key: UCWPFJPJRPFKOD-MXPCREJFSA-N
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Description

Trienomycin C is a member of the ansamycin family of natural products, characterized by a macrocyclic lactam structure bridged by a polyketide-derived ansa chain . It was first isolated from Streptomyces species and exhibits potent cytocidal activity, particularly against cancer cells. Structurally, it shares a benzene-C17 ansamycin scaffold with three conjugated double bonds (C4, C6, and C8 positions) in the ansa bridge, distinguishing it from other ansamycins like geldanamycin or rifamycin .

Key Properties of this compound

  • Molecular Formula: C₃₆H₅₀N₂O₇ (molecular weight: 622.36) .
  • Biological Activity: IC₅₀ of 0.1 µg/mL against HeLa S3 cells . Limited antimicrobial activity but selective cytotoxicity toward cancer cells .
  • Solubility: Soluble in polar organic solvents (methanol, ethanol, chloroform) but insoluble in water .

Properties

CAS No.

100662-00-8

Molecular Formula

C34H48N2O7

Molecular Weight

596.8 g/mol

IUPAC Name

[(6E,8E,10Z,16E)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(2-methylbutanoylamino)propanoate

InChI

InChI=1S/C34H48N2O7/c1-7-22(2)33(40)35-25(5)34(41)43-30-17-12-10-8-9-11-16-29(42-6)21-31(38)36-27-18-26(19-28(37)20-27)15-13-14-23(3)32(39)24(30)4/h8-12,14,16,18-20,22,24-25,29-30,32,37,39H,7,13,15,17,21H2,1-6H3,(H,35,40)(H,36,38)/b9-8+,12-10-,16-11+,23-14+

InChI Key

UCWPFJPJRPFKOD-MXPCREJFSA-N

SMILES

CCC(C)C(=O)NC(C)C(=O)OC1CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C(C1C)O)C)O)OC

Isomeric SMILES

CCC(C)C(=O)NC(C)C(=O)OC1C/C=C\C=C\C=C\C(CC(=O)NC2=CC(=CC(=C2)CC/C=C(/C(C1C)O)\C)O)OC

Canonical SMILES

CCC(C)C(=O)NC(C)C(=O)OC1CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C(C1C)O)C)O)OC

Other CAS No.

100662-01-9

Synonyms

trienomycin C

Origin of Product

United States

Comparison with Similar Compounds

Trienomycin A

  • Structure: Contains additional hydroxyl (13-OH) and methyl (12-CH₃) groups compared to Trienomycin C .
  • Activity: IC₅₀: 0.005 µg/mL (HeLa S3 cells), making it 20-fold more potent than this compound . Anticancer activity linked to STAT3 pathway inhibition .
  • Synthesis : Requires 31 linear steps, limiting accessibility for SAR studies .

Trienomycin B

  • Structure : Differs in oxidation states of the ansa chain .
  • Activity: IC₅₀: 0.2 µg/mL (HeLa S3 cells), the least potent in the trienomycin series .

Table 1: Cytotoxicity of Trienomycins

Compound IC₅₀ (µg/mL, HeLa S3) Key Structural Features
Trienomycin A 0.005 13-OH, 12-CH₃, 3-OCH₃
Trienomycin B 0.2 Reduced oxygenation in ansa chain
This compound 0.1 Simplified oxygenation pattern

Monoenomycin

  • Design: Simplified Trienomycin A analogue with trans-olefins at C8 and C14 to mimic the native conformation .
  • Activity: Similarity Score: 0.7815 (vs. Trienomycin A) using Surflex Ligand Similarity . Antiproliferative Activity: IC₅₀ of 0.03 µM (MCF-7 cells), comparable to Trienomycin A .
  • Advantage : Synthesized in <15 steps , enabling scalable SAR exploration .

C20-Modified Derivatives

  • Structural Alterations : Introduction of triazole dimers or alkyl groups at C20 .
  • Activity: 3.27–4.97× higher toxicity than salinomycin in MCF-7 cells . Enhanced activity linked to increased steric bulk at the α-position of the d-Ala side chain .

Table 2: Bioactivity of Key Analogues

Compound Target Cell Line IC₅₀/EC₅₀ Structural Modification
Monoenomycin MCF-7 0.03 µM Trans-olefins at C8/C14
C20-Triazole Dimer MCF-7 0.008 µM C20 hydroxyl replaced with triazole
BMY 25067 P388/R-84 0.01 µM Mitomycin C derivative

Comparison with Other Ansamycins

Cytotrienin A

  • Structure: Benzene-C17 ansamycin with a triene system similar to trienomycins .
  • Activity: Targets protein folding via Hsp90 inhibition, unlike trienomycins’ STAT3 pathway .

Mycotrienin II (Ansatrienin B)

  • Structure : Shares the triene ansa bridge but has a distinct lactam functionalization .
  • Activity: Broad-spectrum antifungal activity, contrasting with trienomycins’ cancer selectivity .

Key Mechanistic Differences :

  • Trienomycins rely on spatial orientation of the NCxDA side chain and phenol projection for activity, as shown by molecular modeling .
  • Cytotrienin A and mycotrienin II depend on quinone-mediated redox cycling for cytotoxicity .

Q & A

Q. How can structure-activity relationship (SAR) studies improve this compound derivatives’ efficacy?

  • Methodological Answer : Synthesize analogs via modular modifications (e.g., acyl side chains, epoxide groups). Test against resistant strains to identify pharmacophores. Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity. Validate top candidates in in vivo efficacy models .

Guidance for Data Integrity and Reproducibility

  • Data Contradiction Analysis : Cross-validate conflicting results by repeating experiments with blinded samples. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity across studies .
  • Replication Protocols : Document detailed step-by-step methodologies, including batch numbers of reagents and equipment calibration records. Share raw datasets and analysis scripts via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trienomycin C
Reactant of Route 2
Trienomycin C

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